N-(piperidin-3-yl)acetamide hydrochloride
Description
N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Properties
IUPAC Name |
N-piperidin-3-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALKEGNBNFYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: N-(piperidin-3-yl)acetamide N-oxide.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(piperidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the acetamide group.
N-(piperidin-4-yl)acetamide: A positional isomer with the acetamide group attached to the fourth position of the piperidine ring.
N-(piperidin-2-yl)acetamide: Another positional isomer with the acetamide group attached to the second position of the piperidine ring.
Uniqueness
N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The position of the acetamide group on the piperidine ring can affect the compound’s ability to interact with biological targets and its overall pharmacological profile .
Biological Activity
N-(Piperidin-3-yl)acetamide hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO, with a molecular weight of approximately 178.66 g/mol. The compound features a piperidine ring attached to an acetamide functional group, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes involved in pain and inflammation pathways. The compound is believed to modulate the activity of these targets through mechanisms such as hydrogen bonding and hydrophobic interactions .
Key Molecular Targets
- Neurotransmitter Receptors : Potential interaction with receptors involved in pain perception.
- Enzymes : Inhibition of enzymes related to inflammatory processes.
1. Analgesic Properties
Research indicates that this compound exhibits antinociceptive effects , making it a candidate for pain management therapies. In studies involving animal models, the compound demonstrated significant reductions in pain responses.
2. Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide in activated glial cells. This suggests its potential utility in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Analgesic | Modulation of pain receptors | |
| Anti-inflammatory | Inhibition of nitric oxide production | |
| Cytotoxicity | Effects on cancer cell lines |
Case Study: Antinociceptive Effects
In a controlled study, administration of this compound resulted in a significant decrease in pain behaviors in rodents subjected to formalin-induced pain. The observed effects were comparable to those produced by established analgesics, indicating its potential as a therapeutic agent for pain relief.
Comparison with Similar Compounds
This compound shares structural similarities with other piperidine derivatives. Notably, it exhibits different pharmacological profiles compared to compounds like N-methylpiperidine due to variations in functional groups and stereochemistry.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(Methylpiperidin-3-yl)acetamide | Methyl group instead of acetamide | Different binding properties |
| (S)-N-(Piperidin-3-yl)acetamide | Stereoisomer variation | Varying pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
